molecular formula C20H22N2O4S2 B2993296 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896607-18-4

3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2993296
CAS No.: 896607-18-4
M. Wt: 418.53
InChI Key: AZBAULJTHHODOR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Biological Activity

3,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide. Its molecular formula is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 448.55 g/mol. The compound exhibits solubility in organic solvents, which is crucial for its biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the benzenesulfonamide moiety. The synthetic route can be summarized as follows:

  • Formation of Thiazole : Reaction of m-toluidine with appropriate carbonyl compounds to form thiazole derivatives.
  • Coupling Reaction : The thiazole derivative is then coupled with a 3,4-dimethoxybenzene sulfonamide using standard coupling techniques (e.g., EDCI/HOBt coupling).
  • Purification : Final purification through recrystallization or chromatography.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dimethoxy Substitution : The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances lipophilicity and potentially increases binding affinity to target proteins.
  • Thiazole Ring : The thiazole moiety contributes to the overall biological activity by providing a heterocyclic framework that interacts favorably with biological targets.
  • Sulfonamide Group : This functional group is known for its pharmacological versatility and may enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of similar compounds:

  • Cardiovascular Studies : In vitro assays demonstrated that modifications on the thiazole ring significantly impacted CETP inhibition, leading to the identification of more potent analogs .
  • Antitumor Activity Evaluation : A series of thiazole derivatives were synthesized and tested against MCF-7 cells, revealing promising cytotoxic effects that warrant further investigation into their mechanisms .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-14-5-4-6-15(11-14)20-22-16(13-27-20)9-10-21-28(23,24)17-7-8-18(25-2)19(12-17)26-3/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAULJTHHODOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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